molecular formula C21H16N2O B12908862 4-benzyl-2-phenylphthalazin-1(2H)-one CAS No. 37740-35-5

4-benzyl-2-phenylphthalazin-1(2H)-one

Cat. No.: B12908862
CAS No.: 37740-35-5
M. Wt: 312.4 g/mol
InChI Key: WCCMGLRJJDZZKH-UHFFFAOYSA-N
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Description

4-Benzyl-2-phenylphthalazin-1(2H)-one is a complex organic compound that belongs to the class of phthalazines Phthalazines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-2-phenylphthalazin-1(2H)-one typically involves multi-step organic reactions. One common method might include the condensation of benzyl and phenyl derivatives with phthalic anhydride under acidic or basic conditions. The reaction may proceed through the formation of intermediate compounds, followed by cyclization to form the phthalazine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-2-phenylphthalazin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions could involve the use of reducing agents like lithium aluminum hydride to produce reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the phthalazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield phthalazine dioxides, while reduction could produce phthalazine dihydrides.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 4-benzyl-2-phenylphthalazin-1(2H)-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylphthalazin-1(2H)-one: Lacks the phenyl group, potentially altering its chemical properties and applications.

    2-Phenylphthalazin-1(2H)-one: Lacks the benzyl group, which might affect its reactivity and biological activity.

    Phthalazin-1(2H)-one: The parent compound, providing a basis for comparison with substituted derivatives.

Uniqueness

4-Benzyl-2-phenylphthalazin-1(2H)-one is unique due to the presence of both benzyl and phenyl groups, which can influence its chemical reactivity, physical properties, and potential applications. These substituents may enhance its stability, solubility, and interaction with biological targets compared to simpler phthalazine derivatives.

Properties

CAS No.

37740-35-5

Molecular Formula

C21H16N2O

Molecular Weight

312.4 g/mol

IUPAC Name

4-benzyl-2-phenylphthalazin-1-one

InChI

InChI=1S/C21H16N2O/c24-21-19-14-8-7-13-18(19)20(15-16-9-3-1-4-10-16)22-23(21)17-11-5-2-6-12-17/h1-14H,15H2

InChI Key

WCCMGLRJJDZZKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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